The primary source of butirosin disulfate salt is the bacterium Bacillus circulans, which produces butirosin during fermentation processes. The antibiotic is isolated and purified from the fermentation broth, followed by a sulfation process that converts it into its disulfate salt form.
Butirosin disulfate salt belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their ability to bind to bacterial ribosomes, disrupting protein synthesis. The specific classification of butirosin disulfate salt includes its categorization as an antibiotic and its chemical classification as a sulfate salt of an aminoglycoside.
The synthesis of butirosin disulfate salt involves several key steps:
The molecular formula of butirosin disulfate salt is , and it has a molecular weight of approximately 653.7 g/mol.
The structure features multiple hydroxyl groups, amino groups, and a complex arrangement typical of aminoglycosides, contributing to its biological activity.
Butirosin disulfate salt can undergo several types of chemical reactions:
Butirosin disulfate salt exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding inhibits the elongation phase of protein synthesis, resulting in the production of faulty proteins and ultimately leading to bacterial cell death. The mechanism emphasizes its role in disrupting essential cellular processes within susceptible bacteria .
Relevant data indicate that butirosin disulfate salt maintains its antibacterial activity across a range of environmental conditions typical in laboratory settings.
Butirosin disulfate salt has diverse applications across various scientific fields:
Butirosin disulfate salt (C₂₁H₄₃N₅O₁₄·2H₂SO₄) is the stabilized sulfate formulation of butirosin, a naturally occurring aminoglycoside antibiotic. Characterized by its pseudodisaccharide structure and a unique 4-amino-2-hydroxybutyrate (AHB) side chain, it represents a critical bridge between early natural aminoglycosides and later semisynthetic derivatives. Its distinct chemical architecture underpins both its antibacterial activity and its ability to circumvent select resistance mechanisms prevalent among Gram-negative pathogens [4] [7].
Butirosin was first isolated in 1971 from the fermentation broth of Bacillus circulans, a soil bacterium. Initial studies rapidly identified it as a complex of two closely related components: butirosins A and B, differing only in the stereochemistry at C-1'' of the aminosugar moiety. Early characterization confirmed its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and notably, activity against clinical isolates already resistant to gentamicin and kanamycin. This positioned butirosin as a structurally novel aminoglycoside with potential clinical utility against resistant strains [2]. Key early findings included:
Butirosin belongs to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) subclass of aminoglycosides, sharing a core structural motif with neomycin, paromomycin, and ribostamycin. Its defining structural features are [1] [4] [7]:
Table 1: Structural Comparison of Butirosin with Key 4,5- and 4,6-Disubstituted Aminoglycosides
Aminoglycoside | Core Structure | DOS Substitution | Ring I | Ring II | Ring III | Unique Modification |
---|---|---|---|---|---|---|
Butirosin | Pseudodisaccharide | 4,5- | GlcN⁺ | Ribose | - | N1-(S)-AHB |
Neomycin B | Trisaccharide | 4,5- | GlcN⁺ | Ribose-myo-Inositol⁺ | - | - |
Ribostamycin | Pseudodisaccharide | 4,5- | GlcN⁺ | Ribose | - | - |
Kanamycin A | Trisaccharide | 4,6- | GlcN⁺ | 6-Glc⁰ | 3-GlcN⁺ | - |
Gentamicin C₁ | Trisaccharide | 4,6- | Purpurosamine⁺ | 6-Glc⁰ | 3-Gar⁺ | - |
Amikacin (Semi-synth) | Trisaccharide | 4,6- | GlcN⁺ | 6-Glc⁰ | 3-GlcN⁺ | N1-(S)-AHB (from Butirosin) |
Isepamicin (Semi-synth) | Trisaccharide | 4,6- | GlcN⁺ | 6-Glc⁰ | 3-GlcN⁺ | N1-(S)-AHB-HABA⁺ |
⁺Aminosugar (contains -NH₂ group); ⁰Neutral sugar; HABA: 2-Hydroxy-4-aminobutyrate (variant of AHB). Sources: [1] [4] [7].
The AHB side chain confers a steric and electrostatic barrier, hindering the binding and modification of butirosin by many common aminoglycoside-modifying enzymes (AMEs), particularly certain aminoglycoside acetyltransferases (AACs) and nucleotidyltransferases (ANTs) that readily inactivate neomycin or kanamycin [1] [4].
Butirosin's significance is twofold: as a naturally occurring prototype for semisynthetic aminoglycosides and as a tool for understanding aminoglycoside resistance.
Table 2: Resistance Mechanisms Relevant to Butirosin
Resistance Mechanism | Example Enzyme(s) | Butirosin Affected? | Rationale |
---|---|---|---|
Aminoglycoside Acetyltransferase (AAC) | AAC(3)-Ia, AAC(6')-I | No (or weak) | AHB group sterically/electrostatically blocks binding to active site. |
Aminoglycoside Nucleotidyltransferase (ANT) | ANT(2'')-Ia, ANT(4')-Ia | No (or weak) | AHB group hinders access to modification sites (2'', 4'). |
Aminoglycoside Phosphotransferase (APH) | APH(3')-IIIa | Yes | Flexible binding loop accommodates AHB group; phosphorylates 3'-OH (Ring I). |
APH(3')-IIa, APH(3')-IVa | Yes | Less dependent on specific N1 modification; target 3'-OH. | |
16S rRNA Methylation | ArmA, RmtB, RmtC | Yes | Modifies ribosomal target (e.g., G1405), reducing aminoglycoside binding affinity to all. |
Efflux | Various MDR pumps | Variable | Depends on specific pump expression; AHB may influence recognition. |
Reduced Permeability | Porin mutations (Gram-neg) | Variable | LPS/porin changes affect uptake; AHB increases hydrophilicity potentially aiding uptake. |
The structural legacy of butirosin, embodied in the AHB-modified semisynthetic aminoglycosides amikacin and isepamicin, continues to be vital in combating serious Gram-negative infections, particularly in settings where resistance to older agents is prevalent [1] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7